molecular formula C10H9BrN4 B14223447 2-(Bromomethyl)-2'-methyl-4,4'-bipyrimidine CAS No. 825613-92-1

2-(Bromomethyl)-2'-methyl-4,4'-bipyrimidine

Cat. No.: B14223447
CAS No.: 825613-92-1
M. Wt: 265.11 g/mol
InChI Key: FUVLARZWZABPOA-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-2’-methyl-4,4’-bipyrimidine is an organic compound that belongs to the class of bipyrimidines This compound is characterized by the presence of a bromomethyl group and a methyl group attached to the bipyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-2’-methyl-4,4’-bipyrimidine typically involves the bromination of a methyl-substituted bipyrimidine. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of 2-(Bromomethyl)-2’-methyl-4,4’-bipyrimidine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The process involves the continuous mixing of the reactants in a pipeline, followed by bromination under controlled temperature and illumination .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-2’-methyl-4,4’-bipyrimidine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: The major product is the corresponding methyl-substituted bipyrimidine.

Scientific Research Applications

2-(Bromomethyl)-2’-methyl-4,4’-bipyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-2’-methyl-4,4’-bipyrimidine involves its interaction with various molecular targets. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with biological molecules. This can result in the modulation of enzyme activities or the inhibition of specific biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    2-(Bromomethyl)pyridine: Similar in structure but with a single pyridine ring.

    2-(Bromomethyl)acrylate: Contains a bromomethyl group attached to an acrylate moiety.

    2-Bromo-2-methylpropane: A simpler compound with a bromomethyl group attached to a propane backbone.

Uniqueness

2-(Bromomethyl)-2’-methyl-4,4’-bipyrimidine is unique due to its bipyrimidine core, which provides additional sites for functionalization and potential interactions with biological targets. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

825613-92-1

Molecular Formula

C10H9BrN4

Molecular Weight

265.11 g/mol

IUPAC Name

2-(bromomethyl)-4-(2-methylpyrimidin-4-yl)pyrimidine

InChI

InChI=1S/C10H9BrN4/c1-7-12-4-2-8(14-7)9-3-5-13-10(6-11)15-9/h2-5H,6H2,1H3

InChI Key

FUVLARZWZABPOA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=N1)C2=NC(=NC=C2)CBr

Origin of Product

United States

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